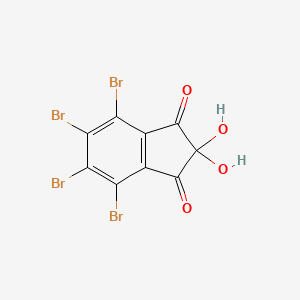
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is a brominated organic compound with the molecular formula C8Br4O3. It is also known by other names such as 4,5,6,7-Tetrabromo-1,3-isobenzofurandione . This compound is characterized by its four bromine atoms attached to the indene-1,3-dione structure, making it highly brominated and thus possessing unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione typically involves the bromination of indene-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove bromine atoms or reduce the carbonyl groups.
Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated indene derivatives .
Scientific Research Applications
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrabromophthalic anhydride: Similar in structure but with different bromination patterns.
2,2’,6,6’-Tetrabromo-4,4’-isopropylidenediphenol: Another brominated compound with distinct applications.
Uniqueness
4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is unique due to its specific bromination pattern and the presence of two hydroxyl groups, which confer distinct chemical and biological properties compared to other brominated compounds .
Properties
CAS No. |
106483-68-5 |
|---|---|
Molecular Formula |
C9H2Br4O4 |
Molecular Weight |
493.72 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Br4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
InChI Key |
ZTTWUCSGHUBHMY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)C(C2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















